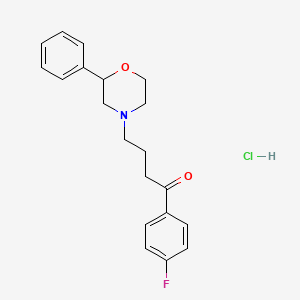![molecular formula C23H12N2O6S B4955665 (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate](/img/structure/B4955665.png)
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline and indole, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate typically involves multi-step organic reactions. One common approach is to start with the respective isoquinoline and indole derivatives, followed by sulfonation and cyclization reactions under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The choice of solvents, temperature control, and reaction time are critical factors in achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate: shares similarities with other sulfonated isoquinoline and indole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of isoquinoline and indole structures, along with the sulfonate group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O6S/c26-21-14-7-3-6-13-18(11-10-17(24-21)20(13)14)32(29,30)31-25-22(27)15-8-1-4-12-5-2-9-16(19(12)15)23(25)28/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDULNVFJVKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![Ethyl 1-[3-(benzyloxy)benzyl]piperidine-4-carboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
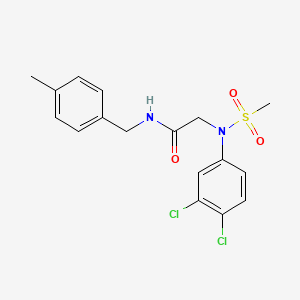
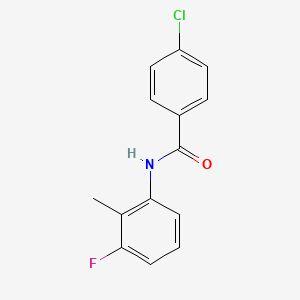
![N-{[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B4955633.png)
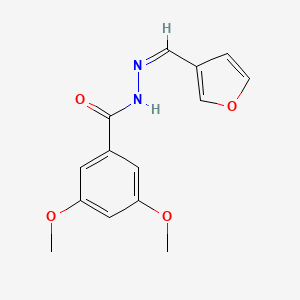
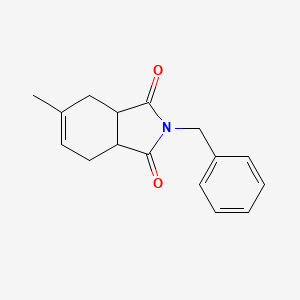
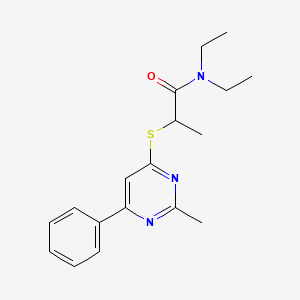
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)
